
Inosine tetraphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inosine tetraphosphate is a nucleotide derivative that plays a significant role in various biochemical processes. It consists of an inosine molecule linked to four phosphate groups. This compound is involved in cellular signaling and energy transfer, making it a crucial component in the study of cellular metabolism and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Inosine tetraphosphate can be synthesized through several methods. One efficient approach is the one-pot synthesis from inosine 5’-phosphoropiperidate. This method involves the use of 4,5-dicyanoimidazole as an activating agent, which significantly enhances the reaction rate and yield . The reaction is typically carried out under an atmosphere of dry argon to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound often involves the condensation of nucleoside monophosphates and nucleoside diphosphates or triphosphates using various activated reagents. These methods, while effective, can be low yielding and require extensive purification steps to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Inosine tetraphosphate undergoes several types of chemical reactions, including hydrolysis and phosphorylation. It is particularly susceptible to hydrolysis by nucleoside tetraphosphate hydrolase, which breaks it down into inosine triphosphate and phosphate .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of water and is catalyzed by enzymes such as nucleoside tetraphosphate hydrolase. The reaction conditions often involve maintaining a specific pH and temperature to optimize enzyme activity .
Major Products Formed: The primary products of this compound hydrolysis are inosine triphosphate and inorganic phosphate. These products are essential intermediates in various metabolic pathways .
Wissenschaftliche Forschungsanwendungen
Inosine tetraphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleotide interactions and enzyme kinetics.
Biology: this compound plays a role in cellular signaling and energy transfer, making it a valuable tool in the study of cellular metabolism.
Wirkmechanismus
Inosine tetraphosphate exerts its effects through several mechanisms. It acts as a signaling molecule, influencing various cellular pathways. One of its primary targets is the adenosine receptor family, which includes A1, A2A, A2B, and A3 receptors . By binding to these receptors, this compound can modulate cellular responses such as inflammation, immune function, and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Inosine tetraphosphate is unique compared to other nucleotides due to its four phosphate groups, which confer distinct biochemical properties. Similar compounds include:
Inosine triphosphate: An intermediate in purine metabolism with three phosphate groups.
Adenosine tetraphosphate: Another nucleotide with four phosphate groups, but with adenosine instead of inosine as the nucleoside.
Guanosine tetraphosphate: Similar to this compound but with guanosine as the nucleoside.
This compound’s unique structure allows it to participate in specific biochemical reactions and signaling pathways that other nucleotides cannot, highlighting its importance in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
66302-64-5 |
|---|---|
Molekularformel |
C10H16N4O17P4 |
Molekulargewicht |
588.15 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N4O17P4/c15-6-4(28-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17)1-27-33(21,22)30-35(25,26)31-34(23,24)29-32(18,19)20/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,25,26)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
CNCKBPIZHHRXIO-KQYNXXCUSA-N |
Isomerische SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



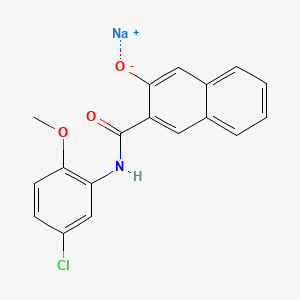

![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
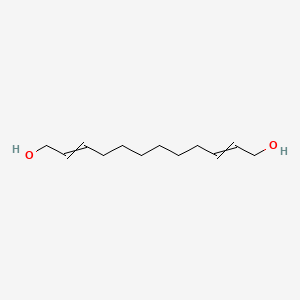

![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)
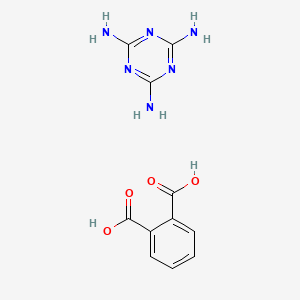
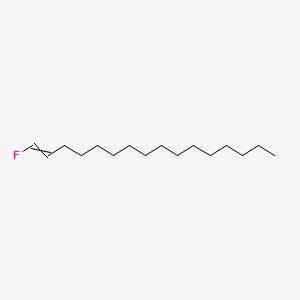

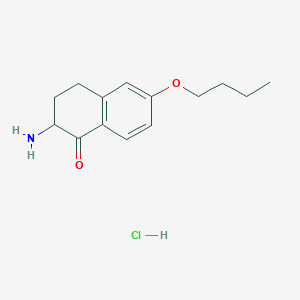

![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)

